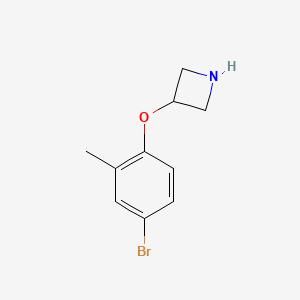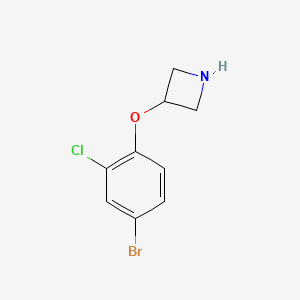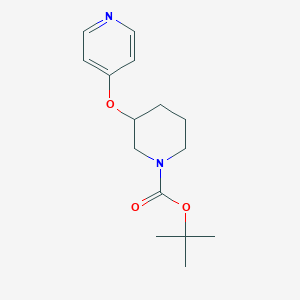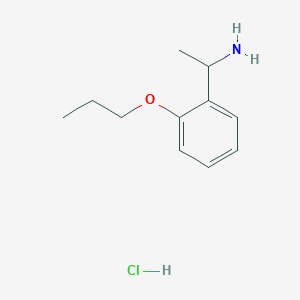
1-(2-Propoxyphenyl)-1-ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the synthesis of "1-(2-Propoxyphenyl)-1-ethanamine hydrochloride" is not explicitly described, we can draw parallels from the synthesis of related compounds. For instance, the synthesis of 1,1,1-trichloro-2,2-bis-(p-cyanophenyl)-ethane involved a condensation reaction followed by a series of transformations including conversion to a tetraacetate and reaction with hydroxylamine . This suggests that the synthesis of our compound of interest might also involve multi-step organic reactions, possibly starting from a phenyl-based precursor and introducing the propoxy and ethanamine groups through subsequent chemical reactions.
Molecular Structure Analysis
The molecular structure of "1-(2-Propoxyphenyl)-1-ethanamine hydrochloride" would be expected to show characteristics similar to those observed in the related compound propane-1,2,3-triamine trihydrochloride monohydrate, which exhibits a network of strong hydrogen-bond interactions . The presence of the ethanamine group in our compound suggests potential for hydrogen bonding, which could influence its molecular geometry and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactivity of "1-(2-Propoxyphenyl)-1-ethanamine hydrochloride" can be speculated based on the functional groups present. The phenyl ring could be involved in electrophilic substitution reactions, while the ethanamine group might participate in reactions typical of amines, such as forming amides or reacting with acids to form salts. The compound mentioned in paper shows that the presence of a phenyl ring and nitrogen atoms can lead to regions of negative and positive electrostatic potential, which are sites for electrophilic and nucleophilic attacks, respectively.
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(2-Propoxyphenyl)-1-ethanamine hydrochloride" would likely include a solid state at room temperature, given its ionic nature as a hydrochloride salt. The compound's solubility in water and organic solvents would be influenced by the presence of the propoxy group and the ionic hydrochloride. The compound's boiling and melting points, as well as its stability, would be determined by its molecular structure and intermolecular forces. The biocide mentioned in paper demonstrates multifunctional properties, including biofilm and corrosion inhibition, suggesting that our compound might also exhibit diverse functionalities depending on its structure and substituents.
Wissenschaftliche Forschungsanwendungen
Multifunctional Biocide Applications
1-(2-Propoxyphenyl)-1-ethanamine hydrochloride has applications as a multifunctional biocide. A compound with a similar structure, 2-(Decylthio)ethanamine hydrochloride, has demonstrated broad-spectrum activity against bacteria, fungi, and algae, and also possesses biofilm and corrosion inhibition properties in various cooling water systems (Walter & Cooke, 1997).
Synthetic Route Development
Efficient synthesis routes for similar compounds have been developed. For example, a novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate in pharmaceuticals, was developed, highlighting convenience and economic benefits (Luo, Chen, Zhang, & Huang, 2008).
Cytochrome P450 Enzymes and Metabolism Studies
Research on similar compounds includes studies on the metabolism of dimethoxyphenyl-N-((2-methoxyphenyl)methyl)ethanamine compounds, focusing on cytochrome P450 enzymes. These studies are crucial for understanding the metabolic pathways and potential interactions of related compounds (Nielsen et al., 2017).
Asymmetric Synthesis
The asymmetric hydrophosphination reaction of related compounds has been studied, providing insights into stereoselective synthesis processes, which are valuable for developing enantiomerically pure pharmaceuticals (Yeo et al., 2005).
Neuropharmacology
Studies on the neuropharmacology of related compounds, such as NBOMe hallucinogens, provide insights into receptor binding, behavioral effects, and potential therapeutic uses in neuroscience (Elmore et al., 2018).
Analytical Chemistry
Methods for detecting and quantifying related compounds in biological samples, using techniques like high-performance liquid chromatography tandem mass spectrometry, are crucial for both clinical toxicology and pharmaceutical research (Poklis et al., 2013).
Pulmonary Circulation Studies
Research on beta-adrenoceptor agonists, involving compounds with similar structures, informs our understanding of pulmonary circulation and potential therapeutic applications for respiratory conditions (Dumas et al., 1998).
Pyrolysis Studies
The pyrolysis of second-stage cracking products of ethylamine, closely related to 1-(2-Propoxyphenyl)-1-ethanamine hydrochloride, has been computationally studied to understand the decomposition reactions, which is important for chemical process engineering (Almatarneh et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-propoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-8-13-11-7-5-4-6-10(11)9(2)12;/h4-7,9H,3,8,12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVOQDPFYGVVGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648539 |
Source


|
| Record name | 1-(2-Propoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Propoxyphenyl)-1-ethanamine hydrochloride | |
CAS RN |
1135292-86-2 |
Source


|
| Record name | 1-(2-Propoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B1292728.png)
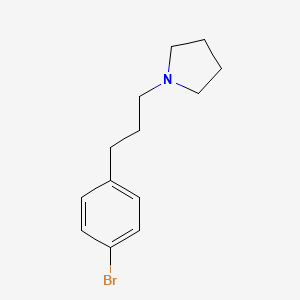
![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1292734.png)

![2-(Azidomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1292739.png)
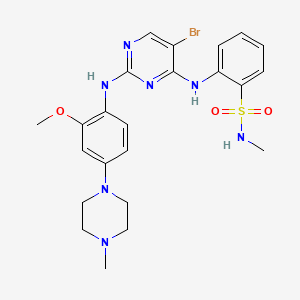
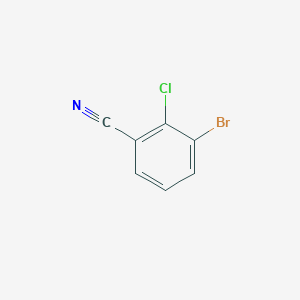
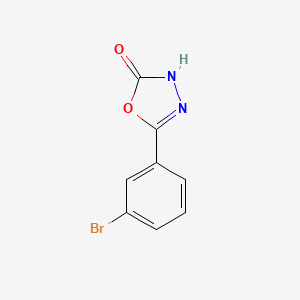

![Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B1292749.png)
